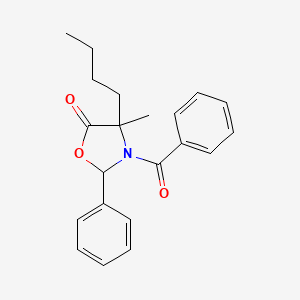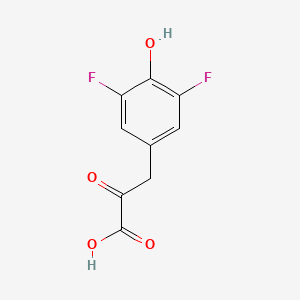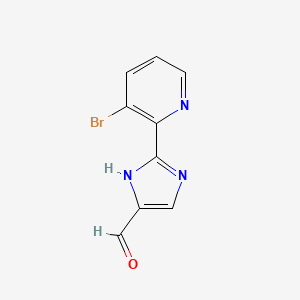![molecular formula C24H30N2O5 B13681588 N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline](/img/structure/B13681588.png)
N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline is a compound that features both tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups These groups are commonly used in organic synthesis to protect amine functionalities during multi-step reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline typically involves the protection of the amine group using Boc and Cbz groups. One common method involves the reaction of 3-aminophenol with 1-Cbz-4-piperidone in the presence of a base to form the intermediate, which is then treated with di-tert-butyl dicarbonate to introduce the Boc group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can remove the Boc and Cbz protecting groups, revealing the free amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or treatment with strong acids can remove protecting groups.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction will yield the free amine.
科学的研究の応用
N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Used in the production of materials with specific chemical properties.
作用機序
The mechanism of action of N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline largely depends on its use and the context in which it is applied. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors, altering their activity. The Boc and Cbz groups serve to protect the amine functionalities during synthesis, ensuring that the compound remains stable and reactive under the desired conditions.
類似化合物との比較
Similar Compounds
N-Boc-4-piperidone: Similar in structure but lacks the Cbz group.
N-Cbz-4-piperidone: Similar in structure but lacks the Boc group.
N-Boc-3-aminophenol: Similar in structure but lacks the piperidyl group.
Uniqueness
N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline is unique due to the presence of both Boc and Cbz protecting groups, which provide dual protection for the amine functionalities. This dual protection allows for more complex synthetic routes and the creation of more intricate molecules.
特性
分子式 |
C24H30N2O5 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
benzyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H30N2O5/c1-24(2,3)31-22(27)25-19-10-7-11-21(16-19)30-20-12-14-26(15-13-20)23(28)29-17-18-8-5-4-6-9-18/h4-11,16,20H,12-15,17H2,1-3H3,(H,25,27) |
InChIキー |
HATCPJXQWBSBQL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)OC2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine](/img/structure/B13681524.png)



![5-(Methylthio)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13681557.png)






